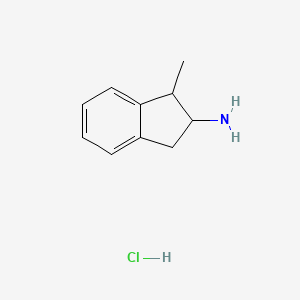

1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

描述

1-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a bicyclic amine derivative featuring a methyl substituent at position 1 of the inden ring and an amine group at position 2. This compound is structurally related to synthetic aminoindanes, which are explored for their pharmacological and chemical properties.

属性

CAS 编号 |

61957-10-6 |

|---|---|

分子式 |

C10H14ClN |

分子量 |

183.68 g/mol |

IUPAC 名称 |

1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H |

InChI 键 |

IDPKNKYPPBSSAD-UHFFFAOYSA-N |

规范 SMILES |

CC1C(CC2=CC=CC=C12)N.Cl |

产品来源 |

United States |

准备方法

Methylation of 2,3-Dihydro-1H-inden-2-amine

The core step involves methylating the parent amine, 2,3-dihydro-1H-inden-2-amine , to produce the N-methyl derivative. Methylation can be achieved via several methods:

- Reductive methylation using formaldehyde and formic acid or sodium cyanoborohydride.

- Alkylation with methyl halides such as methyl iodide or methyl chloride in the presence of a base.

- Use of methylating agents like methyl triflate or dimethyl sulfate under controlled conditions.

| Method | Reagents | Solvent | Catalyst/Conditions | Notes |

|---|---|---|---|---|

| Methylation with methyl halides | Methyl halide (e.g., methyl chloride or methyl iodide), base (e.g., potassium carbonate) | Acetone or DMF | Reflux | Efficient for primary amines, high yields |

| Formaldehyde + reducing agent | Formaldehyde, NaBH3CN | Aqueous or methanol | Room temperature to reflux | Selective N-methylation, mild conditions |

Synthesis via Friedel-Crafts Alkylation

An alternative approach involves regioselective Friedel-Crafts alkylation to introduce methyl groups onto the aromatic ring or the side chain, followed by reduction or amination steps. This method is less common for N-methylation but useful for derivatization.

Industrial Large-Scale Synthesis

In industrial contexts, the synthesis often employs reactive methylating agents in large batch reactors with optimized temperature and pressure controls. Recrystallization or distillation purifies the final hydrochloride salt.

Specific Synthesis Pathways from Literature

Formaldehyde and Dimethylamine Route

A typical laboratory synthesis involves reacting 2,3-dihydro-1H-inden-2-amine with formaldehyde and dimethylamine in the presence of an acid catalyst, such as sulfuric acid, to produce the N-methyl derivative. The process generally proceeds as follows:

- Step 1: Formation of an iminium ion from formaldehyde and dimethylamine.

- Step 2: Nucleophilic attack on the indene ring or side chain.

- Step 3: Acidic work-up and purification to isolate the hydrochloride salt.

This method is favored for its simplicity and high selectivity, with yields often exceeding 70%.

Methylation with Methyl Halides

Alternatively, direct methylation using methyl chloride or methyl iodide in the presence of potassium carbonate or sodium hydride in solvents like acetone or DMF yields the N-methylated amine efficiently. The reaction typically requires:

- Temperature: Reflux (~60–80°C)

- Reaction time: Several hours

- Purification: Recrystallization or chromatography

Patent-Driven Industrial Methods

Patents describe improved processes that avoid hazardous reagents like methyl triflate, favoring safer methyl chloride or methyl sulfate, with reaction conditions optimized for industrial scalability. These methods often include:

- Use of catalytic amounts of acids to enhance methylation efficiency.

- Purification via recrystallization from solvents like ethanol or methanol.

- Final salt formation by treatment with hydrochloric acid to produce the hydrochloride salt.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formaldehyde + Dimethylamine | Formaldehyde, Dimethylamine, H2SO4 | Aqueous or Methanol | Room temperature to reflux | >70 | Mild, high selectivity |

| Methyl chloride + Base | Methyl chloride, K2CO3 | Acetone | Reflux | 60–80 | Common industrial method |

| Methyl iodide + Base | Methyl iodide, NaH | DMF | Reflux | 75–85 | Highly reactive, requires careful handling |

Notes on Reaction Monitoring and Purification

- Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to track reaction progress.

- Purification: Recrystallization from ethanol, methanol, or acetonitrile is standard. Distillation may be used for volatile impurities.

- Salt Formation: The hydrochloride salt is typically obtained by bubbling gaseous HCl into the reaction mixture or by treating the free base with concentrated HCl in a suitable solvent.

Summary and Recommendations

The synthesis of 1-methyl-2,3-dihydro-1H-inden-2-amine; hydrochloride is well-established, with laboratory methods favoring methylation of the parent amine using methyl halides or formaldehyde-based reagents. Industrial processes optimize these reactions for scale, safety, and yield, often employing methyl chloride or methyl sulfate under controlled conditions, followed by purification and salt formation.

For research purposes, the methylation step generally involves:

- Reacting 2,3-dihydro-1H-inden-2-amine with methylating agents such as methyl chloride or formaldehyde in the presence of bases or acids.

- Monitoring reaction progress via TLC or HPLC.

- Purifying the product through recrystallization.

- Converting the free base to the hydrochloride salt by acid treatment.

This comprehensive overview integrates data from scientific publications, patents, and chemical databases, providing a robust foundation for understanding the preparation of this compound.

化学反应分析

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

科学研究应用

Organic Synthesis

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride serves as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its ability to participate in enantioselective reactions makes it crucial for developing new synthetic methodologies. Key reactions include oxidation to form ketones or imines, reduction to produce different amine derivatives, and substitution to introduce various functional groups onto the indane backbone.

Reaction Types and Common Reagents :

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate | To form ketones or imines |

| Reduction | Sodium borohydride | To create amine derivatives |

| Substitution | Thionyl chloride | To introduce functional groups |

Medicinal Chemistry

This compound has potential applications as a precursor in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical formulations to ensure efficacy and minimize side effects. Research has indicated that chiral amines can significantly affect the pharmacokinetics and pharmacodynamics of drug candidates. Studies on similar compounds have shown that specific stereoisomers can exhibit enhanced binding affinity to biological targets, leading to improved therapeutic outcomes.

Biological Research

In biological studies, this compound can be utilized to explore the interactions between chiral molecules and biological receptors. This research is vital for understanding how chirality influences biological activity.

Applications in Studies :

- Investigating the effects of chiral amines on receptor binding.

- Exploring metabolic pathways influenced by stereochemistry.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its role as a chiral building block facilitates the development of compounds with specific functionalities tailored for agricultural applications.

The biological activity of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate the activity of various molecular targets due to its chiral center, which facilitates selective binding. Research indicates that it may possess neuroprotective properties and could be explored for treating conditions such as neuropathic pain and neurodegenerative diseases. The compound’s mechanism of action involves its selective binding to molecular targets, potentially modulating their activity, though the exact pathways depend on the specific application and biological system being studied.

Safety and Hazards

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is classified as harmful if swallowed or in contact with skin . It may cause skin and serious eye irritation, and may cause respiratory irritation .

- Acute Toxicity, Oral, Category 4

- Skin Irritation, Category 2

- Eye Irritation, Category 2A

- Specific Target Organ Toxicity, Single Exposure, Category 3

作用机制

- Detailed information on the mechanism of action is scarce. if it interacts with biological targets, it likely affects cellular processes related to its structure and functional groups.

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of aminoindane derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison of key analogs:

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (NM-2-AI)

- Structure : N-methyl substitution on the amine group.

- CAS : 178955-07-2 .

- Exhibits anti-cognitive effects in some studies .

- Synthesis : Prepared via alkylation or reductive amination of 2,3-dihydro-1H-inden-2-amine intermediates .

5-Iodo-2,3-dihydro-1H-inden-2-amine Hydrochloride (5-IAI)

- Structure : Iodine substitution at position 5 of the inden ring.

- CAS: Not explicitly listed (analogous to 5-chloro: 1197668-23-7 ).

- Pharmacology: Inhibits monoamine transporters (e.g., serotonin, dopamine), contributing to stimulant and entactogen effects .

- Applications : Studied in neurochemical screenings for "legal high" substances .

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Structure : Diethyl substituents at positions 5 and 6.

- Synthesis : Produced via Friedel-Crafts alkylation and sodium borohydride reduction, achieving >99% purity .

- Applications : Key intermediate in indacaterol (a β2-adrenergic agonist) synthesis, highlighting its role in bronchodilator development .

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI)

- Structure : Methoxy and methyl groups at positions 5 and 6.

- Pharmacology : Exhibits stimulant properties with structural similarities to 2-AI derivatives .

2-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Structure : Methoxy substituent at position 2.

- CAS : 2137883-52-2 .

- Physicochemical Data: Molecular formula C10H14ClNO, molecular weight 199.68 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Analogous to 5-chloro derivative.

生物活性

1-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a chiral compound with the molecular formula and a molecular weight of 183.68 g/mol, is notable for its unique structural and stereochemical properties. This compound is primarily studied for its biological activity, particularly its interactions with various molecular targets such as receptors and enzymes.

The compound features an indane ring system, characterized by a fused benzene and cyclopentane structure. The presence of a chiral center allows for enantiomeric forms, which can exhibit distinct biological activities. Its synthesis typically involves several steps that emphasize its accessibility in synthetic chemistry.

The biological activity of 1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is largely attributed to its ability to selectively bind to specific receptors involved in neurotransmission. This selective binding is crucial for its potential therapeutic effects. The compound's chiral nature enhances its binding affinity and efficacy at these targets, making it a candidate for further pharmacological exploration.

Biological Activity and Applications

Research indicates that compounds similar to 1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may exhibit neuroprotective properties and could be explored for treating conditions such as neuropathic pain and neurodegenerative diseases. Its potential applications include:

- Pharmaceutical Development : As a precursor for synthesizing pharmaceutical agents with specific enantiomeric properties.

- Metabolic Disease Treatment : It has been investigated for its role in the prophylaxis and therapy of metabolic diseases like type 2 diabetes mellitus .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Potential treatment for neuropathic pain and neurodegenerative diseases |

| Metabolic Regulation | Investigated for effects on metabolic diseases such as diabetes |

| Receptor Interaction | Selective binding to neurotransmitter receptors |

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of indane compounds exhibit neuroprotective effects in models of neurodegeneration, suggesting that 1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may have similar properties due to its structural characteristics .

- Metabolic Disease Modulation : Research has shown that compounds interacting with G-protein coupled receptors (GPR40) can influence metabolic pathways associated with insulin sensitivity and obesity, indicating a therapeutic potential for 1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride in metabolic disorders .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with indene derivatives as precursors. For example, 2,3-dihydro-1H-inden-2-amine (core scaffold) can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .

-

Step 2 : Hydrochloride salt formation is achieved by reacting the free base with HCl gas in anhydrous ether or ethanol .

-

Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and transition states. ICReDD’s approach combines computational and experimental feedback loops to refine conditions like temperature, solvent polarity, and catalyst loading .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Purity assessment requires recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

-

NMR : - and -NMR to confirm methyl group substitution at the indane nitrogen and aromatic proton environments (e.g., δ 2.8–3.2 ppm for methylene protons adjacent to the amine) .

-

Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks at m/z 153.1 (free base) and adducts (e.g., [M+Cl]⁻ at m/z 188.6) .

-

XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, especially if stereoisomers are present .

- Physicochemical Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight | 168.64 g/mol | |

| Canonical SMILES | [Cl].NC1CC2=CC=CC=C2C1 | |

| Melting Point | Not reported; use DSC analysis | N/A |

Q. What protocols ensure stability during storage and handling?

- Stability Guidelines :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hygroscopic degradation.

- Handling : Use glove boxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to potential indane ring photodegradation .

- Degradation Testing :

- Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring for decomposition products (e.g., free base or oxidized derivatives).

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction pathways?

- Approach :

- Quantum Mechanics (QM) : Use Gaussian or ORCA for transition state analysis of methylation reactions. For example, calculate activation energies for competing N-methylation vs. ring-methylation pathways .

- Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or ethanol to predict recrystallization efficiency.

- Case Study :

- ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time for similar amines by 60% through iterative feedback .

Q. What are the implications of stereochemistry on biological activity, and how can enantiomers be resolved?

- Stereochemical Impact :

- The (R)- and (S)-enantiomers (CAS: 10305-73-4 and related) may exhibit differing receptor binding affinities (e.g., monoamine transporters) .

- Resolution Methods :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) + 0.1% diethylamine.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Validation Strategies :

- Reproducibility Trials : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols).

- Interlaboratory Studies : Collaborate to identify systematic errors (e.g., calibration drift in DSC).

- Example :

- If solubility in water conflicts (e.g., 10 mg/mL vs. 5 mg/mL), conduct potentiometric titration to measure pH-dependent solubility and identify hydrate forms .

Data Contradiction Analysis Framework

| Discrepancy Observed | Possible Causes | Resolution Methods |

|---|---|---|

| Varied melting points | Polymorphism or impurities | DSC-TGA coupled analysis |

| Conflicting bioactivity | Enantiomeric excess differences | Chiral HPLC + circular dichroism |

| Solubility variability | Hydrate formation | Karl Fischer titration + XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。